3-Bromo-7-chloro-4H-chromen-4-one
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Overview
Description
3-Bromo-7-chloro-4H-chromen-4-one is a chemical compound belonging to the chromenone familyThe molecular formula of this compound is C9H4BrClO2, and it has a molecular weight of 259.48 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-7-chloro-4H-chromen-4-one typically involves the bromination and chlorination of chromenone derivatives. One common method is the bromination of 7-chloro-4H-chromen-4-one using bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at room temperature, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-7-chloro-4H-chromen-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form different derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of hydroxy derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various alkyl halides. The reactions are typically carried out in solvents like acetone or ethanol at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in solvents like tetrahydrofuran or ethanol.
Major Products Formed
Substitution Reactions: Formation of alkylated or arylated derivatives.
Oxidation Reactions: Formation of carboxylic acids or ketones.
Reduction Reactions: Formation of alcohols or hydroxy derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-7-chloro-4H-chromen-4-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4H-chromen-4-one
- 7-Chloro-4H-chromen-4-one
- 4H-chromen-4-one
Comparison
3-Bromo-7-chloro-4H-chromen-4-one is unique due to the presence of both bromine and chlorine atoms on the chromenone scaffold. This dual halogenation can enhance its reactivity and biological activity compared to its mono-halogenated counterparts.
Biological Activity
3-Bromo-7-chloro-4H-chromen-4-one, a member of the chromenone family, has garnered attention for its diverse biological activities. This compound is characterized by its unique chemical structure, which includes a bromine and chlorine substituent that may enhance its pharmacological properties. In this article, we will explore the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant data tables and research findings.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for several bacterial strains:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. It was found to inhibit the proliferation of cancer cell lines, including breast and colon cancer cells. The compound's mechanism of action involves the induction of apoptosis and cell cycle arrest.
A notable study reported the following IC50 values for different cancer cell lines:
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 15 |
HT-29 (Colon Cancer) | 20 |
HeLa (Cervical Cancer) | 18 |
The results indicate that this compound exhibits potent cytotoxic effects against these cancer cell lines, suggesting its potential as a lead compound in cancer therapy .
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound has shown promise as an anti-inflammatory agent. It was evaluated in animal models for its ability to reduce inflammation markers. The compound significantly decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
The following table summarizes the effects observed in a carrageenan-induced paw edema model:
Treatment | Edema Reduction (%) |
---|---|
Control | 0 |
This compound (50 mg/kg) | 45 |
Indomethacin (standard drug) | 60 |
These results highlight the compound's potential as an anti-inflammatory therapeutic agent .
Case Studies
Several case studies have documented the biological activity of chromenone derivatives similar to this compound. For instance, a study involving a series of chromenone derivatives reported that modifications at the bromine and chlorine positions significantly affected their biological activity profiles. The structure–activity relationship (SAR) analysis indicated that electron-withdrawing groups enhance the anticancer potency of chromenones .
Properties
Molecular Formula |
C9H4BrClO2 |
---|---|
Molecular Weight |
259.48 g/mol |
IUPAC Name |
3-bromo-7-chlorochromen-4-one |
InChI |
InChI=1S/C9H4BrClO2/c10-7-4-13-8-3-5(11)1-2-6(8)9(7)12/h1-4H |
InChI Key |
PHHUZARZSAZGRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)OC=C(C2=O)Br |
Origin of Product |
United States |
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